molecular formula C5H8ClN3O2S B2757553 (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride CAS No. 2248188-32-9

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

Cat. No.: B2757553
CAS No.: 2248188-32-9
M. Wt: 209.65
InChI Key: PDDLTMLONIGHAV-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiadiazole derivatives typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

Industrial Production Methods: Industrial production of thiadiazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison: (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of an amino group. This structural uniqueness can confer distinct biological and chemical properties compared to other thiadiazole derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDLTMLONIGHAV-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NSN=C1C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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